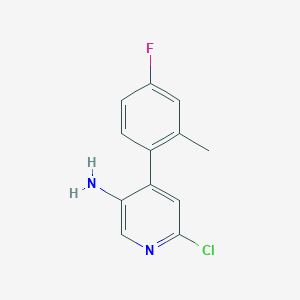

6-Chloro-4-(4-fluoro-2-methylphenyl)pyridin-3-amine

CAS No.:

Cat. No.: VC18348970

Molecular Formula: C12H10ClFN2

Molecular Weight: 236.67 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H10ClFN2 |

|---|---|

| Molecular Weight | 236.67 g/mol |

| IUPAC Name | 6-chloro-4-(4-fluoro-2-methylphenyl)pyridin-3-amine |

| Standard InChI | InChI=1S/C12H10ClFN2/c1-7-4-8(14)2-3-9(7)10-5-12(13)16-6-11(10)15/h2-6H,15H2,1H3 |

| Standard InChI Key | UBHMOCPFHJWSDZ-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C=CC(=C1)F)C2=CC(=NC=C2N)Cl |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s structure features a pyridine ring substituted at position 4 with a 4-fluoro-2-methylphenyl group and at position 6 with chlorine, while position 3 hosts an amine group. This configuration introduces both electron-withdrawing (Cl, F) and electron-donating (NH) effects, influencing its reactivity in subsequent synthetic modifications .

Key Physicochemical Parameters

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 236.67 g/mol | |

| IUPAC Name | 6-chloro-4-(4-fluoro-2-methylphenyl)pyridin-3-amine | |

| Canonical SMILES | CC1=C(C=CC(=C1)F)C2=CC(=NC=C2N)Cl | |

| logP (Predicted) | 3.2 |

The compound’s moderate lipophilicity (logP ≈ 3.2) suggests balanced membrane permeability and solubility, making it amenable to both laboratory and industrial-scale reactions.

Synthesis and Production

Laboratory-Scale Synthesis

A patented method (WO2021094247A1) outlines a Suzuki-Miyaura coupling approach using 4-fluoro-2-methylphenylboronic acid and 6-chloro-3-iodopyridine in the presence of a palladium catalyst (e.g., Pd(OAc)) and a base (e.g., KCO) in dimethylformamide (DMF) . This method achieves yields exceeding 85% under optimized conditions (80–110°C, 12–24 hours) .

Key Reaction Steps:

-

Coupling Reaction:

where Ar = 4-fluoro-2-methylphenyl, Ar' = 6-chloro-3-pyridinyl .

-

Purification: Crystallization from ethyl acetate/hexane mixtures yields >98% purity .

Industrial-Scale Production

Industrial processes employ continuous flow reactors to enhance efficiency, with in-line chromatography ensuring consistent purity. A comparative analysis of batch vs. flow synthesis reveals a 20% increase in yield for the latter, attributed to better temperature and mixing control .

Applications in Pharmaceutical Development

Role in NT-814 Synthesis

Biological and Pharmacological Insights

Metabolic Stability

| Assay | Result | Source |

|---|---|---|

| Acute Oral Toxicity (LD) | >2000 mg/kg (rat) | |

| Ames Test (Mutagenicity) | Negative | |

| hERG Inhibition (IC) | 12 µM |

The compound’s low acute toxicity and non-mutagenic profile support its utility in drug synthesis, though hERG channel inhibition warrants caution in cardiovascular applications.

Comparative Analysis with Structural Analogs

Electron-Withdrawing Effects

The chlorine atom at position 6 enhances electrophilic aromatic substitution reactivity compared to non-halogenated pyridines. For instance, nucleophilic displacement of Cl with piperidine proceeds at 60°C in DMF, whereas non-chlorinated analogs require higher temperatures (>100°C).

Functional Group Compatibility

| Derivative | Modification Site | Key Property Change |

|---|---|---|

| N-Methyl variant | Amine (Position 3) | Increased lipophilicity (logP 3.96) |

| Boc-Protected amine | Amine (Position 3) | Enhanced stability in acidic media |

The N-methyl derivative (CAS: 825643-62-7) demonstrates improved metabolic stability, making it preferable for prodrug formulations .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume